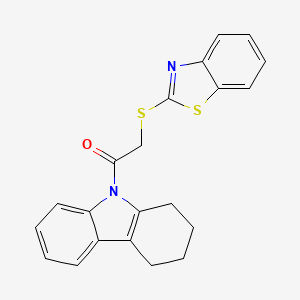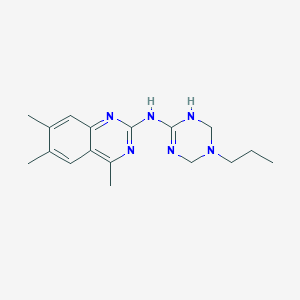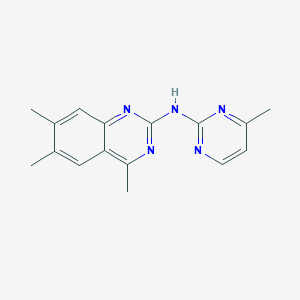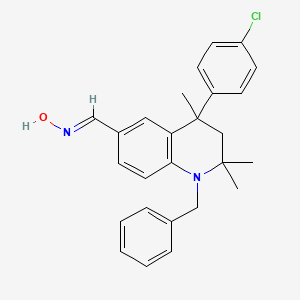![molecular formula C26H30N6OS B11035962 1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea](/img/structure/B11035962.png)
1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea is a chemical compound with the molecular formula C13H21N5. Let’s break down its structure:
- The cyclohexyl group (C6H11) provides a cyclic backbone.
- The pyrimidine ring (C4H4N2) contains the dimethylpyrimidinyl moiety.
- The urea functional group (NH2C(=O)NH2) is attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes
The synthesis of 1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea involves several steps. One common route includes the condensation of cyclohexylamine with 4,6-dimethylpyrimidine-2-carboxaldehyde. The resulting intermediate reacts with phenyl isothiocyanate to form the desired compound.
Reaction Conditions
- Cyclohexylamine and 4,6-dimethylpyrimidine-2-carboxaldehyde are typically dissolved in a suitable solvent (e.g., ethanol or dichloromethane).
- The reaction is carried out at room temperature or under reflux conditions.
- The phenyl isothiocyanate coupling step occurs at elevated temperatures.
Industrial Production
While no large-scale industrial production methods are widely reported, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea can participate in various reactions:
Reduction: Reduction of the imine group (C=N) could yield the corresponding amine.
Substitution: Substitution reactions with nucleophiles (e.g., amines) are possible.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea has diverse applications:
Medicine: It may exhibit antiproliferative or antitumor effects.
Chemistry: Researchers explore its reactivity and potential as a building block for other compounds.
Biology: Investigations focus on its interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of study. It likely involves binding to specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, related compounds include guanidine derivatives and pyrimidine-based molecules. the unique combination of cyclohexyl, dimethylpyrimidinyl, and phenylsulfanyl groups sets 1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea apart.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C26H30N6OS |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-phenylsulfanylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C26H30N6OS/c1-18-17-19(2)28-24(27-18)31-25(32-26(33)29-20-11-5-3-6-12-20)30-22-15-9-10-16-23(22)34-21-13-7-4-8-14-21/h4,7-10,13-17,20H,3,5-6,11-12H2,1-2H3,(H3,27,28,29,30,31,32,33) |
InChI Key |
UIZCZIPQCUKRIH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2SC3=CC=CC=C3)\NC(=O)NC4CCCCC4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2SC3=CC=CC=C3)NC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035889.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11035898.png)
![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)


![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11035932.png)
![(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone](/img/structure/B11035937.png)

![N-(4-Chlorophenyl)-2-(2,4,7-trioxo-1-phenethyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL)acetamide](/img/structure/B11035942.png)
![7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11035944.png)

